molecular formula C25H27F3N4O6 B2829821 N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate CAS No. 1351648-39-9

N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate

Cat. No.: B2829821
CAS No.: 1351648-39-9
M. Wt: 536.508
InChI Key: RFDHUTSMJGKIOV-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a benzimidazole moiety, and a trifluoromethyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Piperidine Ring: The piperidine ring is incorporated through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a piperidine derivative.

    Formation of the Carboxamide: The carboxamide linkage is formed by reacting the piperidine derivative with an appropriate carboxylic acid derivative.

    Oxalate Formation: Finally, the oxalate salt is formed by reacting the carboxamide with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzimidazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole and piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or substituted benzimidazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe to study the interactions of benzimidazole derivatives with biological macromolecules. Its trifluoromethyl group can enhance binding affinity and specificity.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. The benzimidazole moiety is known for its pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide
  • N-(4-methoxybenzyl)-4-((2-chloro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide

Uniqueness

Compared to similar compounds, N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate stands out due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s chemical stability, lipophilicity, and potential biological activity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4O2.C2H2O4/c1-32-18-8-6-16(7-9-18)14-27-22(31)29-12-10-17(11-13-29)15-30-20-5-3-2-4-19(20)28-21(30)23(24,25)26;3-1(4)2(5)6/h2-9,17H,10-15H2,1H3,(H,27,31);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDHUTSMJGKIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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